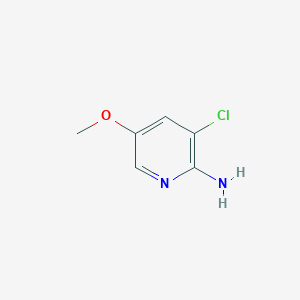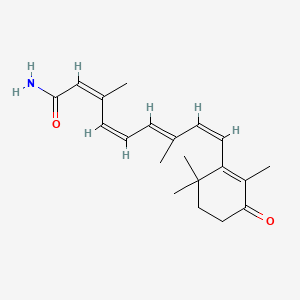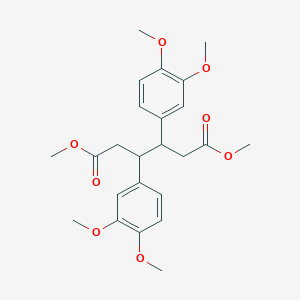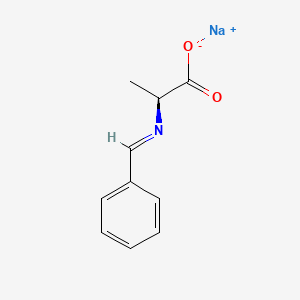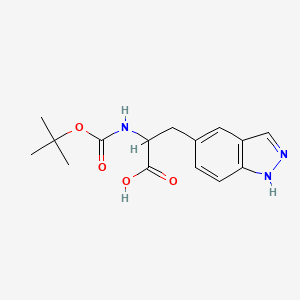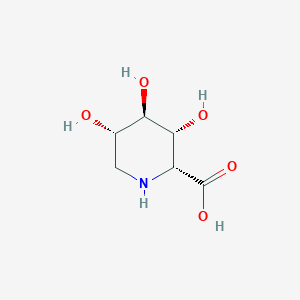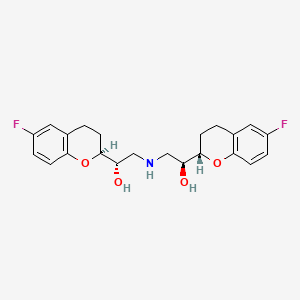
(-)-Nebivolol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-Nebivolol: is a selective beta-1 receptor antagonist used primarily in the treatment of hypertension and heart failure. It is a racemic mixture of two enantiomers, with the (-)-enantiomer being responsible for the beta-blocking activity. This compound is known for its vasodilatory properties, which are attributed to the stimulation of nitric oxide release.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Nebivolol involves multiple steps, starting from commercially available precursors. The key steps include the formation of the bicyclic ring system and the introduction of the hydroxyl group. The reaction conditions typically involve the use of strong bases and organic solvents under controlled temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification. The use of automated reactors and continuous flow systems is common to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: (-)-Nebivolol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine.
Substitution: Halogenation and other substitution reactions can occur at specific positions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group typically yields ketones, while reduction of the nitro group results in amines.
Applications De Recherche Scientifique
Chemistry: In chemistry, (-)-Nebivolol is studied for its unique stereochemistry and its interactions with various reagents. It serves as a model compound for studying beta-blockers and their synthetic analogs.
Biology: In biological research, this compound is used to study its effects on beta-1 adrenergic receptors and its role in modulating cardiovascular functions. It is also investigated for its potential neuroprotective effects.
Medicine: Medically, this compound is widely used in the treatment of hypertension and heart failure. Its ability to release nitric oxide makes it a valuable compound for managing vascular conditions.
Industry: In the pharmaceutical industry, this compound is a key ingredient in various formulations for cardiovascular diseases. Its production and quality control are critical areas of research and development.
Mécanisme D'action
Mechanism: (-)-Nebivolol exerts its effects by selectively blocking beta-1 adrenergic receptors, leading to a decrease in heart rate and blood pressure. Additionally, it stimulates the release of nitric oxide, which causes vasodilation and further reduces blood pressure.
Molecular Targets and Pathways: The primary molecular target of this compound is the beta-1 adrenergic receptor. The compound binds to these receptors, inhibiting their activation by endogenous catecholamines. The nitric oxide release pathway involves the activation of endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide.
Comparaison Avec Des Composés Similaires
Atenolol: Another selective beta-1 blocker, but without the nitric oxide-mediated vasodilation.
Metoprolol: Similar in beta-1 selectivity but differs in pharmacokinetics and side effect profile.
Bisoprolol: Also a selective beta-1 blocker, used for similar indications but with different dosing regimens.
Uniqueness: (-)-Nebivolol stands out due to its dual mechanism of action, combining beta-1 receptor antagonism with nitric oxide-mediated vasodilation. This unique property makes it particularly effective in managing hypertension with fewer side effects related to vasoconstriction.
Propriétés
Formule moléculaire |
C22H25F2NO4 |
|---|---|
Poids moléculaire |
405.4 g/mol |
Nom IUPAC |
(1S)-1-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-[[(2S)-2-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl]amino]ethanol |
InChI |
InChI=1S/C22H25F2NO4/c23-15-3-7-19-13(9-15)1-5-21(28-19)17(26)11-25-12-18(27)22-6-2-14-10-16(24)4-8-20(14)29-22/h3-4,7-10,17-18,21-22,25-27H,1-2,5-6,11-12H2/t17-,18-,21-,22-/m0/s1 |
Clé InChI |
KOHIRBRYDXPAMZ-GPHNJDIKSA-N |
SMILES isomérique |
C1CC2=C(C=CC(=C2)F)O[C@@H]1[C@H](CNC[C@@H]([C@@H]3CCC4=C(O3)C=CC(=C4)F)O)O |
SMILES canonique |
C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-{6-oxo-5-oxa-2,7-diazaspiro[3.4]octan-7-yl}acetate hydrochloride](/img/structure/B13449861.png)



![(2S,3S,4S,5R,6S)-6-[(2S,3aS,7aS)-1-[(2S)-2,3,3,3-tetradeuterio-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13449876.png)

![6-[4-(2-Methoxyethyl)piperazin-1-yl]pyridin-3-amine](/img/structure/B13449885.png)
